[2-(4-Methoxyphenyl)ethyl]dimethylamine
Description
In Vitro and In Vivo Metabolic Pathways
The metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
A principal metabolic transformation for compounds containing a methoxyaryl moiety is O-demethylation. In the case of this compound, this pathway would involve the enzymatic removal of the methyl group from the para-methoxy substituent on the phenyl ring. This reaction is predominantly mediated by cytochrome P450 enzymes, with CYP2D6 being a key isozyme involved in the O-demethylation of various methoxyphenethylamine derivatives. acs.orgnih.govnih.gov
The O-demethylation of 4-methoxyphenethylamine, a structurally similar compound, has been shown to be a significant metabolic step. acs.orgnih.gov This process yields the corresponding phenolic metabolite, 4-hydroxyphenethylamine. This resulting hydroxyl group can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. The conversion of a methoxy (B1213986) group to a hydroxy group can be a challenging chemical transformation, highlighting the efficiency of enzymatic systems. chem-station.com
In Vitro studies with rat liver preparations have demonstrated that methoxyphenamine undergoes O-demethylation to O-desmethylmethoxyphenamine. nih.gov Similarly, studies with human CYP2D6 expressed in cell microsomes have confirmed the role of this enzyme in the O-demethylation of methoxyphenamine. nih.gov These findings strongly suggest that O-demethylation of the methoxyaryl residue is a primary and crucial pathway in the metabolism of this compound.
Another significant metabolic pathway for this compound is the demethylation of the N,N-dimethylamine group. This process, known as N-demethylation, typically occurs sequentially, with the removal of one methyl group to form the secondary amine metabolite, [2-(4-methoxyphenyl)ethyl]methylamine, followed by the removal of the second methyl group to yield the primary amine, 2-(4-methoxyphenyl)ethylamine.
N-demethylation is also primarily catalyzed by cytochrome P450 enzymes. Studies on the in vivo metabolism of 5-methoxy-N,N-dimethyltryptamine in rats have confirmed that N-demethylation is a key metabolic route. nih.gov While CYP2D6 is heavily involved in O-demethylation, its role in N-demethylation of similar compounds can be less pronounced. For instance, in the metabolism of methoxyphenamine, CYP2D6 was found to be involved in O-demethylation and hydroxylation but not N-demethylation. nih.gov However, other in vitro studies with rat liver preparations have identified N-desmethylmethoxyphenamine as a metabolite. nih.gov This suggests that other CYP isozymes may be responsible for the N-demethylation of this compound.
The resulting primary and secondary amine metabolites can then undergo further biotransformation, including oxidative deamination or conjugation reactions.
Oxidative pathways play a crucial role in the metabolism of phenethylamine derivatives. For this compound, oxidation can occur at several positions. Following O-demethylation, the resulting phenolic ring can undergo hydroxylation to form catechol derivatives. acs.orgnih.gov For example, 4-methoxyphenethylamine can be sequentially oxidized, first by O-demethylation and then by ring hydroxylation, to form 3,4-dihydroxyphenethylamine (dopamine). acs.orgnih.gov
Oxidative deamination of the ethylamine side chain is another important pathway, which is often mediated by monoamine oxidase (MAO). This process would lead to the formation of an aldehyde intermediate, which can then be further oxidized to a carboxylic acid or reduced to an alcohol. Studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have shown that oxidative deamination results in the formation of the corresponding alcohol and acetic acid metabolites. researchgate.net
Based on the metabolism of related compounds, the following are potential metabolites of this compound:
| Metabolite | Metabolic Pathway |
| [2-(4-Hydroxyphenyl)ethyl]dimethylamine | O-Demethylation |
| [2-(4-Methoxyphenyl)ethyl]methylamine | N-Demethylation |
| 2-(4-Methoxyphenyl)ethylamine | N,N-Didemethylation |
| 4-Methoxyphenylacetic acid | Oxidative deamination and subsequent oxidation |
| 2-(4-Methoxyphenyl)ethanol | Oxidative deamination and subsequent reduction |
| [2-(3,4-Dihydroxyphenyl)ethyl]dimethylamine | O-Demethylation followed by ring hydroxylation |
These metabolites can also undergo subsequent phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their elimination from the body.
Influence of Structural Modifications on Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its pharmacokinetic properties and therapeutic efficacy. Structural modifications are often employed in drug design to enhance metabolic stability. researchgate.net
One strategy to improve the metabolic stability of compounds susceptible to enzymatic degradation is the introduction of amide bonds. Amide bonds are generally more resistant to enzymatic hydrolysis by proteases compared to ester bonds. pressbooks.pub For molecules that are rapidly metabolized, incorporating an amide linkage can protect against first-pass metabolism in the liver.
In the context of phenethylamine-like structures, replacing a more labile functional group with an amide could shield the molecule from rapid degradation. For instance, Nα-aroyl-N-aryl-phenylalanine amides, which contain amide bonds, have been synthesized to improve microsomal stability. nih.gov The steric shielding of amide bonds by nearby substituents can further enhance this stability. nih.gov Transposing an amide bond within a molecule is another technique that can increase resistance to protease activity and thereby improve metabolic stability. pressbooks.pub
Pharmacokinetic Considerations (Excluding Dosage and Administration)
The pharmacokinetic profile of this compound is expected to be influenced by its metabolic fate. The rate and extent of its absorption, distribution, metabolism, and excretion (ADME) will be dictated by its physicochemical properties and its interactions with metabolic enzymes and transporters.
Based on studies of structurally similar compounds, it is likely that this compound is rapidly distributed in the body. For example, the thiophene analog of methamphetamine, methiopropamine, exhibits rapid distribution to the blood and brain in mice, with a pharmacokinetic profile similar to methamphetamine. mdpi.com Comparative pharmacokinetic studies of para-substituted methylphenidate analogs in rats also show that these compounds attain maximal plasma concentration shortly after administration. nih.gov
Absorption and Distribution Profiles
The absorption and distribution of xenobiotics are governed by their physicochemical properties, such as lipid solubility and polarity. As a phenethylamine derivative, this compound is expected to be readily absorbed following administration, distributing throughout the body. The ease of distribution is largely dependent on the water solubility of the chemical. Polar or water-soluble agents tend to be excreted by the kidneys, whereas lipid-soluble chemicals are more likely to be excreted via bile and may accumulate in fat depots msdvetmanual.com. The specific distribution patterns and volume of distribution for this compound have yet to be fully characterized.
Elimination Pathways and Half-Life
Elimination of this compound and its metabolites is anticipated to occur primarily through renal excretion. Metabolism in the liver is the first step, converting the parent compound into more water-soluble derivatives that can be efficiently filtered by the kidneys and eliminated in the urine msdvetmanual.com.
Studies on analogous phenethylamines indicate that they are often extensively metabolized. For instance, the phenethylamine derivative 25B-NBF was found to be extensively metabolized in human hepatocytes, with an estimated elimination half-life of 29.7 minutes and a high hepatic extraction ratio of 0.80, indicating rapid clearance from the liver nih.gov. Given the structural similarities, this compound is also likely to undergo significant hepatic metabolism and relatively rapid elimination.
Metabolite Identification and Characterization
The biotransformation of this compound is expected to proceed through several key Phase I and Phase II metabolic pathways. These reactions are catalyzed by various enzyme systems, primarily located in the liver.
Phase I Metabolism:
Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, the primary Phase I pathways are predicted to be:
Oxidative Deamination: This is a major metabolic route for many phenethylamines researchgate.netnih.govnih.gov. The ethylamine side chain is oxidized by monoamine oxidase (MAO), leading to the formation of an unstable aldehyde intermediate, 4-methoxyphenylacetaldehyde. This aldehyde can then be further oxidized to 4-methoxyphenylacetic acid by aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AOX) or reduced to 2-(4-methoxyphenyl)ethanol nih.govnih.govresearchgate.netresearchgate.net.
O-Demethylation: The methoxy group on the phenyl ring is a target for O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP450) enzymes nih.govnih.gov. This process removes the methyl group, resulting in a hydroxylated metabolite, 4-hydroxyphenylethyldimethylamine. This phenolic metabolite can then undergo further conjugation.
N-Dealkylation: The N,N-dimethylamino group can undergo sequential oxidative N-demethylation, catalyzed by CYP450 enzymes nih.govnih.govnih.gov. This process removes the methyl groups one by one, yielding [2-(4-methoxyphenyl)ethyl]methylamine (the N-desmethyl metabolite) and subsequently 2-(4-methoxyphenyl)ethylamine (the N,N-didesmethyl metabolite) nih.govnih.gov.
N-Oxidation: Tertiary amines can also be metabolized through N-oxidation, a reaction catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMOs) nih.govclinpgx.org. This pathway leads to the formation of this compound N-oxide nih.gov.
Phase II Metabolism:
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion msdvetmanual.com. Metabolites with hydroxyl groups, such as the product of O-demethylation, are susceptible to:
Glucuronidation: Conjugation with glucuronic acid.
Sulfation: Conjugation with a sulfonate group nih.govnih.govmdpi.com.
N-acetylated metabolites have also been observed for other phenethylamines nih.govnih.govojp.gov.
The table below summarizes the potential metabolic pathways and the resulting metabolites.
| Metabolic Pathway | Enzymes Involved (Predicted) | Potential Metabolites |
| Oxidative Deamination | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AOX), Alcohol Dehydrogenase (ADH) | 4-Methoxyphenylacetaldehyde, 4-Methoxyphenylacetic acid, 2-(4-Methoxyphenyl)ethanol |
| O-Demethylation | Cytochrome P450 (CYP450) | 4-Hydroxyphenylethyldimethylamine |
| N-Dealkylation | Cytochrome P450 (CYP450) | [2-(4-Methoxyphenyl)ethyl]methylamine, 2-(4-Methoxyphenyl)ethylamine |
| N-Oxidation | Cytochrome P450 (CYP450), Flavin-containing Monooxygenase (FMO) | This compound N-oxide |
| Phase II Conjugation | UGTs, SULTs | Glucuronide and sulfate conjugates of hydroxylated metabolites |
This table is based on predicted pathways from structurally related compounds.
Studies on the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rat and human liver hepatocytes confirm that oxidative deamination and O-demethylation are primary metabolic routes researchgate.netnih.govnih.gov. Similarly, research on other N,N-dimethylalkylamines demonstrates that N-dealkylation and N-oxidation are common metabolic transformations nih.govnih.govnih.govnih.gov. The interplay of these enzymatic processes results in a diverse profile of metabolites that are then eliminated from the body.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZBHCYLIHECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228204 | |
| Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-33-7 | |
| Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-methoxyphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-N,N-dimethylbenzeneethanamine | |
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| Record name | DESCYCLOHEXANOL VENLAFAXINE | |
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Structural Classification and Relationship to Phenethylamine Derivatives
[2-(4-Methoxyphenyl)ethyl]dimethylamine belongs to the broad class of chemical compounds known as phenethylamines. unodc.orgwikipedia.org This class is characterized by a core structure consisting of a phenyl ring attached to an amino group via a two-carbon ethyl chain. wikipedia.org
The defining features of this compound within this class are the substituents at specific positions of the phenethylamine (B48288) backbone:
A methoxy (B1213986) group (-OCH3) is attached to the para (4-position) of the phenyl ring.
Two methyl groups (-CH3) are attached to the nitrogen atom of the amino group, making it a tertiary amine.
This substitution pattern places it in the category of substituted phenethylamines. wikipedia.org The phenethylamine skeleton is a common motif in a vast number of biologically active compounds, including neurotransmitters (like dopamine (B1211576) and norepinephrine), hormones, and a wide array of synthetic drugs. wikipedia.orgnih.gov The specific substitutions on the phenyl ring and the amino group are crucial in determining the compound's chemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol biosynth.com |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 84 °C biosynth.com |
| Density | 0.961 g/cm³ biosynth.com |
Current Research Landscape and Emerging Areas of Investigation
Advanced Synthetic Routes to this compound
Several advanced synthetic strategies can be employed for the preparation of this compound. These routes include reductive amination, the Eschweiler-Clarke reaction, halide alkylation, the Leuckart-Wallach reaction, and the use of specific precursors like 4-methoxyphenylacetonitrile. Additionally, the Mannich reaction is a valuable tool for the synthesis of related dimethylamine (B145610) derivatives.
Reductive Amination Protocols for Target Compound Synthesis
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this process would typically involve the reaction of 4-methoxyphenylacetaldehyde with dimethylamine in the presence of a reducing agent. The reaction proceeds through the initial formation of an iminium ion, which is then reduced to the corresponding tertiary amine.
A variety of reducing agents can be employed for this transformation. Historically, sodium cyanoborohydride has been widely used; however, due to its toxicity, alternative reagents are often preferred. More contemporary methods utilize reagents such as sodium triacetoxyborohydride, borohydride exchange resin (BER), or a combination of titanium(IV) isopropoxide and sodium borohydride. mdma.ch Catalytic hydrogenation can also be employed as a means of reduction. mdpi.com
The general scheme for the reductive amination to form this compound is presented below:
Reaction Scheme:
| Reducing Agent System | Typical Conditions | Key Features |
| Sodium Cyanoborohydride | Methanol, acidic pH | Effective but toxic. |
| Sodium Triacetoxyborohydride | Dichloromethane or dichloroethane | Mild and selective. |
| Borohydride Exchange Resin (BER) | Ethanol, room temperature | Simple procedure, easy workup. |
| Titanium(IV) isopropoxide / Sodium Borohydride | Dichloromethane, room temperature | Efficient for a variety of aldehydes and ketones. mdma.ch |
| Catalytic Hydrogenation (e.g., Co-based catalysts) | Hydrogen gas, elevated temperature and pressure | Suitable for industrial-scale synthesis. mdpi.com |
Eschweiler-Clarke Reaction in this compound Synthesis
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary or secondary amines to yield tertiary amines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction utilizes an excess of formic acid and formaldehyde as the methylating agent. wikipedia.orgjk-sci.com The synthesis of this compound via this route would start from 2-(4-methoxyphenyl)ethylamine.
The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid. This process repeats to add a second methyl group, yielding the tertiary amine. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts. wikipedia.orgnrochemistry.com The reaction is typically carried out by heating the amine with aqueous formaldehyde and formic acid. nrochemistry.com
Reaction Scheme:
| Reactant | Reagent | Role |
| 2-(4-methoxyphenyl)ethylamine | Starting Material | Primary amine to be methylated. |
| Formaldehyde (HCHO) | Methylating Agent | Source of the methyl groups. |
| Formic Acid (HCOOH) | Reducing Agent | Provides a hydride for the reduction of the iminium intermediate. organic-chemistry.org |
Halide Alkylation Approaches in Tertiary Amine Formation
The alkylation of amines with alkyl halides is a fundamental method for the formation of carbon-nitrogen bonds. wikipedia.org To synthesize this compound, this approach would typically involve the reaction of N-methyl-2-(4-methoxyphenyl)ethylamine (a secondary amine) with a methyl halide, such as methyl iodide.
This reaction is a nucleophilic substitution where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. While the alkylation of primary amines can often lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, the alkylation of a secondary amine to a tertiary amine can be more controlled. masterorganicchemistry.com The use of a strong base may be necessary to deprotonate the resulting ammonium salt and regenerate the neutral tertiary amine.
Reaction Scheme:
(where X = I, Br, Cl)
| Reactant | Reagent | Solvent | Key Consideration |
| N-methyl-2-(4-methoxyphenyl)ethylamine | Methyl Iodide (CH3I) | Aprotic polar solvent (e.g., DMF, Acetone) | Methyl iodide is a highly reactive alkylating agent. masterorganicchemistry.com |
| Methyl Bromide (CH3Br) | Aprotic polar solvent | Less reactive than methyl iodide. | |
| Methyl Chloride (CH3Cl) | Aprotic polar solvent | Least reactive of the methyl halides. |
Leuckart-Wallach Reaction and its Application to Analogues
The Leuckart-Wallach reaction provides another avenue for the reductive amination of aldehydes and ketones. wikipedia.org This reaction utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, 4-methoxyphenylacetaldehyde would be reacted with dimethylamine and formic acid, or with N,N-dimethylformamide.
The reaction mechanism is believed to involve the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate anion. alfa-chemistry.com The Leuckart-Wallach reaction typically requires high temperatures to proceed. wikipedia.org It is closely related to the Eschweiler-Clarke reaction, with the latter being a specific case of reductive methylation using formaldehyde and formic acid. alfa-chemistry.com
Reaction Scheme:
| Reactant | Reagent | Conditions |
| 4-Methoxyphenylacetaldehyde | Dimethylamine and Formic Acid | High Temperature |
| 4-Methoxyphenylacetaldehyde | N,N-Dimethylformamide | High Temperature |
Mannich Reaction in the Synthesis of Related Dimethylamine Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, such as dimethylamine. oarjbp.comthermofisher.com The product is a β-amino carbonyl compound known as a Mannich base. thermofisher.com While not a direct route to this compound, the Mannich reaction is instrumental in synthesizing related dimethylamine derivatives, particularly those with a β-aminoketone structure.
For instance, a phenol with an available ortho or para position can act as the active hydrogen compound. The reaction of a substituted phenol with formaldehyde and dimethylamine would yield a dimethylaminomethyl group attached to the aromatic ring. researchgate.net
General Reaction Scheme for a Phenolic Substrate:
| Component | Example | Function |
| Active Hydrogen Compound | 4-substituted phenol | Provides the nucleophilic carbon. |
| Aldehyde | Formaldehyde | Electrophilic component that forms the iminium ion. |
| Amine | Dimethylamine | Nucleophile that reacts with the aldehyde. |
Strategic Use of 4-Methoxyphenylacetonitrile as a Precursor
4-Methoxyphenylacetonitrile is a versatile starting material for the synthesis of this compound. nih.gov The synthetic strategy involves two main steps: the reduction of the nitrile group to a primary amine, followed by the methylation of the resulting amine.
The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Raney nickel). google.com This step yields 2-(4-methoxyphenyl)ethylamine.
The subsequent methylation of the primary amine to the tertiary amine can then be carried out using the Eschweiler-Clarke reaction, as described previously, or through successive alkylations with a methyl halide.
Synthetic Pathway:
Reduction of Nitrile:
Methylation of Primary Amine:
A patent for the synthesis of a related compound, (±)-1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, also highlights the use of a derivative of 4-methoxyphenylacetonitrile as a key intermediate, which undergoes reductive amination. google.com
Influence of Methoxy (B1213986) Group Position on Synthetic Yields and Selectivity
The position of the methoxy group on the phenyl ring of phenylethylamine derivatives can exert significant electronic and steric effects, thereby influencing the yields and selectivity of synthetic reactions. In the case of [2-(Methoxyphenyl)ethyl]dimethylamine, the methoxy group can be located at the ortho- (2-), meta- (3-), or para- (4-) position. The para-position, as in the target compound, is often favored in synthetic schemes.
The methoxy group is a strong electron-donating group due to its resonance effect, which activates the aromatic ring towards electrophilic substitution. This activation is most pronounced at the ortho- and para-positions. masterorganicchemistry.commasterorganicchemistry.com Consequently, precursors to the para-isomer, such as 4-methoxyphenylacetonitrile or 4-methoxybenzaldehyde, are often highly reactive in desired synthetic transformations.
Conversely, the synthesis of the ortho-isomer may be complicated by steric hindrance. The proximity of the bulky methoxy group to the ethylamine side chain can impede the approach of reagents, potentially leading to lower yields compared to the para- or meta-isomers. The meta-isomer, while less sterically hindered than the ortho-isomer, benefits less from the electron-donating resonance effect of the methoxy group, which can influence the rates of certain synthetic steps. For instance, studies on dimethoxyphenethylamine scaffolds have shown that the removal of a methoxy group at different positions can have a dramatic impact on the molecule's properties, which is rooted in these electronic and steric differences.
Scalability and Industrial Feasibility of Synthetic Methods
The transition of a synthetic route from laboratory scale to industrial production necessitates considerations of cost, safety, efficiency, and environmental impact. For this compound and structurally related compounds, several methods have been developed with industrial feasibility in mind.
The industrial feasibility of these methods is further enhanced by avoiding hazardous and expensive reagents like butyllithium or lithiumdiisopropylamide, which are often used in smaller-scale laboratory syntheses but pose significant challenges for large-scale production. youtube.com Instead, more manageable and cost-effective reagents are employed. A patented preparation for the precursor 4-methoxyphenethylamine highlights a multi-step but industrially viable process starting from more basic materials, designed for high productivity and simple post-reaction processing. mdpi.com
Table 1: Comparison of Reagents in Laboratory vs. Industrial Synthesis
| Feature | Laboratory Scale Reagents | Industrial Scale Reagents | Rationale for Industrial Choice |
|---|---|---|---|
| Bases | n-Butyllithium, LDA | Sodium Hydroxide, Potassium Phthalimide | Lower cost, reduced hazard, easier handling. youtube.commdpi.com |
| Reducing Agents | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation (e.g., Raney Ni), Sodium Borohydride | Improved safety, lower cost, easier workup. youtube.com |
| Process | Multi-step with isolation | One-pot or streamlined processes | Increased efficiency, reduced waste and labor. youtube.com |
Comprehensive Analysis of this compound Chemical Reactivity
The chemical reactivity of this compound is dictated by its three principal functional components: the electron-rich 4-methoxyphenyl ring, the ethyl bridge, and the tertiary dimethylamino group.
Oxidation Reactions and Corresponding Product Formation
The oxidation of this compound can occur at several sites. The tertiary amine can be oxidized to an N-oxide, or the molecule can undergo more complex transformations, particularly through enzymatic pathways.
In biological systems, phenylethylamines are substrates for monoamine oxidase (MAO) and cytochrome P450 enzymes. stackexchange.com Specifically, cytochrome P450 2D6 has been shown to catalyze the oxidation of 4-methoxyphenethylamine. commonorganicchemistry.com This enzymatic process involves two sequential oxidations: first, an O-demethylation of the methoxy group to yield the corresponding phenol (4-hydroxyphenethylamine derivative), followed by hydroxylation of the aromatic ring to form a catechol derivative analogous to dopamine. commonorganicchemistry.com
Electrochemical oxidation offers another pathway. The general mechanism for the anodic oxidation of tertiary amines involves the initial formation of a radical cation, which can then deprotonate to form a carbon-centered radical adjacent to the nitrogen. wikipedia.org Further oxidation leads to an iminium cation. This iminium species is susceptible to hydrolysis, which can result in N-demethylation, yielding the corresponding secondary amine ([2-(4-methoxyphenyl)ethyl]methylamine) and formaldehyde. wikipedia.org
Table 2: Products of this compound Oxidation
| Reaction Type | Reagent/Catalyst | Key Intermediate(s) | Major Product(s) |
|---|---|---|---|
| Enzymatic Oxidation | Cytochrome P450 2D6 | N/A | [2-(4-Hydroxyphenyl)ethyl]dimethylamine, [2-(3,4-Dihydroxyphenyl)ethyl]dimethylamine commonorganicchemistry.com |
| Electrochemical Oxidation | Anode | Radical cation, Iminium cation | [2-(4-Methoxyphenyl)ethyl]methylamine, Formaldehyde wikipedia.org |
Reduction Reactions and Formation of Simpler Amine Derivatives
The functional groups in this compound are generally stable to many reducing agents. However, under specific conditions, the aromatic ring can be reduced.
The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is effective for reducing electron-rich aromatic rings. masterorganicchemistry.com Due to the electron-donating nature of the methoxy group, the Birch reduction of this compound would selectively reduce the aromatic ring to yield 2-(2,5-dihydro-4-methoxyphenyl)ethyl]dimethylamine, a non-aromatic 1,4-cyclohexadiene derivative. commonorganicchemistry.comchem-station.com The dimethylamino and methoxy groups themselves remain intact under these conditions. commonorganicchemistry.com
More forceful reduction methods, such as catalytic hydrogenolysis at high temperatures and pressures, could potentially cleave the C–N bond of the ethylamine side chain or the C–O bond of the methoxy group, though such reactions would require harsh conditions and may lack selectivity.
Substitution Reactions Involving the Methoxy Group and Other Functionalizations
The methoxy group and the activated aromatic ring are primary sites for substitution reactions.
O-Demethylation: The cleavage of the methyl-aryl ether bond to form a phenol is a common and important transformation. This can be achieved with various reagents. Boron tribromide (BBr3) is a highly effective, albeit aggressive, reagent that readily cleaves aryl methyl ethers, even at low temperatures. commonorganicchemistry.comreddit.com Strong protic acids, such as concentrated hydrobromic acid (HBr) at elevated temperatures, can also be used for demethylation. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org These reactions convert this compound into its corresponding phenolic derivative, [2-(4-hydroxyphenyl)ethyl]dimethylamine (Hordenine).
Electrophilic Aromatic Substitution: The 4-methoxyphenyl group is highly activated towards electrophilic aromatic substitution. The strong ortho-, para-directing influence of the methoxy group, combined with the blocking of the para position by the ethylamine side chain, dictates that electrophiles will be directed to the two equivalent ortho positions (C-3 and C-5). masterorganicchemistry.commasterorganicchemistry.com For example, nitration using nitric acid and a catalyst like trifluoromethanesulfonic acid would be expected to yield [2-(4-methoxy-3-nitrophenyl)ethyl]dimethylamine or the 3,5-dinitro derivative under more forcing conditions. masterorganicchemistry.comlibretexts.org
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of these reactions provides insight into their outcomes and selectivity.
Oxidation Mechanism: The enzymatic oxidation by Cytochrome P450 2D6 involves binding of the substrate within the enzyme's active site. The mechanism is complex, but it proceeds via an iron-oxo intermediate that abstracts a hydrogen atom from the substrate, leading to hydroxylation or, in the case of O-demethylation, an unstable hemiacetal that decomposes. commonorganicchemistry.com Electrochemical oxidation proceeds via a single-electron transfer from the amine to the anode, generating a radical cation. wikipedia.org Subsequent deprotonation and a second electron transfer form a hydrolytically unstable iminium cation, which is the key intermediate for N-dealkylation. wikipedia.org
Birch Reduction Mechanism: This reaction is initiated by the addition of a solvated electron from the dissolved alkali metal to the aromatic ring, forming a radical anion. chem-station.com This highly basic intermediate is protonated by the alcohol co-solvent. A second electron transfer to the resulting radical creates a carbanion, which is then protonated a second time to yield the final 1,4-diene product. chem-station.com The regioselectivity is controlled by the substituent; electron-donating groups like -OCH3 direct the initial anion to form as far away as possible to maximize stability. chem-station.com
O-Demethylation Mechanism (with BBr3): Boron tribromide is a strong Lewis acid. The reaction begins with the coordination of the Lewis acidic boron atom to the Lewis basic oxygen of the methoxy group. commonorganicchemistry.com This coordination activates the methyl group for nucleophilic attack by a bromide ion (Br-), which is displaced from the boron. This SN2-type displacement releases bromomethane and an aryloxydibromoborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final phenol. commonorganicchemistry.com
Electrophilic Aromatic Substitution Mechanism (Nitration): This classic mechanism involves two main steps. First, the active electrophile (e.g., the nitronium ion, NO2+) is generated. The π-electrons of the activated aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the second, fast step, a weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org The stability of the intermediate sigma complex determines the regioselectivity, with the electron-donating methoxy group best stabilizing positive charge at the ortho and para positions.
Elucidation of Reaction Pathways and Intermediates
The principal synthetic routes to this compound proceed through well-defined intermediates. The two most prominent pathways are reductive amination of a carbonyl compound and the methylation of a primary amine.
Reductive Amination Pathway:
Reductive amination is a widely utilized method to form amines from carbonyl compounds. wikipedia.org In a direct, one-pot procedure for synthesizing the target molecule, 4-methoxyphenylacetaldehyde would react with dimethylamine in the presence of a reducing agent. organicchemistrytutor.com The reaction proceeds through a sequence of equilibria:
Hemiaminal Formation : The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of 4-methoxyphenylacetaldehyde. This initial step forms a hemiaminal intermediate. wikipedia.org
Iminium Ion Formation : The hemiaminal undergoes dehydration, a process often catalyzed by weakly acidic conditions, to form an iminium ion intermediate. The removal of water shifts the equilibrium toward the formation of this intermediate. wikipedia.org
Reduction : The iminium ion is then reduced by a suitable reducing agent to yield the final tertiary amine, this compound. nrochemistry.com
This pathway is advantageous as it can be performed in a single reaction vessel, combining the carbonyl compound, amine, and reducing agent. wikipedia.org
Eschweiler-Clarke Reaction Pathway:
The Eschweiler-Clarke reaction provides a classic and effective method for the methylation of primary or secondary amines to tertiary amines, specifically avoiding the formation of quaternary ammonium salts. nrochemistry.comwikipedia.org This pathway would begin with the precursor 2-(4-methoxyphenyl)ethylamine.
Imine Formation : The primary amine, 2-(4-methoxyphenyl)ethylamine, reacts with formaldehyde to form an iminium ion. wikipedia.orgname-reaction.com
Hydride Transfer : Formic acid, present in excess, serves as the hydride donor, reducing the iminium ion to a secondary amine, N-methyl-2-(4-methoxyphenyl)ethylamine. This step is irreversible due to the evolution of carbon dioxide gas. nrochemistry.comwikipedia.org
Second Methylation : The process is repeated. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion. nrochemistry.com
Final Reduction : A second hydride transfer from formic acid reduces this iminium ion to the final product, this compound. nrochemistry.com
The reaction stops at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion. wikipedia.org
Role of Catalysts and Reaction Conditions in Selectivity
The selectivity and efficiency of the synthesis of this compound are critically dependent on the choice of catalysts, reducing agents, and reaction conditions.
For the reductive amination pathway, two main approaches exist: catalytic hydrogenation and the use of chemical hydride reagents.
Catalytic Hydrogenation : This method employs hydrogen gas and a metal catalyst. Cobalt-containing composites have been shown to be effective for the reductive amination of aromatic aldehydes, with quantitative yields achieved at temperatures of 150°C and hydrogen pressures of 150 bar. mdpi.com Other common catalysts include palladium, platinum, or nickel. wikipedia.org
Hydride Reducing Agents : These reagents offer an alternative to high-pressure hydrogenation. The choice of hydride agent is crucial for selectivity, as the reaction mixture contains both the starting carbonyl compound and the imine intermediate. acs.org Sodium triacetoxyborohydride (STAB) is particularly effective as it selectively reduces the imine in the presence of the aldehyde. acs.org Sodium cyanoborohydride is also widely used, though it is highly toxic. A combination of titanium(IV) isopropoxide and sodium borohydride has been developed as a milder, less toxic alternative for reductive alkylations of dimethylamine. mdma.ch
Reaction conditions such as pH are important; a weakly acidic environment (around pH 5) is often optimal for imine formation without deactivating the amine nucleophile. organicchemistrytutor.com The presence of a Brønsted acid can act as a co-catalyst, positively influencing the reaction rate. rwth-aachen.de
In the Eschweiler-Clarke reaction , the reagents themselves control the reaction. Excess formic acid and formaldehyde are used. wikipedia.org Formic acid serves as both the acid catalyst for imine formation and the reducing agent. nrochemistry.com The typical reaction condition involves heating the aqueous mixture near its boiling point (around 80-100°C) for several hours. nrochemistry.com The key to the reaction's selectivity for the tertiary amine is the mechanism itself, which cannot proceed to a quaternary salt. wikipedia.org
| Parameter | Reductive Amination (Catalytic Hydrogenation) | Reductive Amination (Hydride Reagents) | Eschweiler-Clarke Reaction |
|---|---|---|---|
| Starting Materials | 4-Methoxyphenylacetaldehyde, Dimethylamine, H₂ | 4-Methoxyphenylacetaldehyde, Dimethylamine | 2-(4-Methoxyphenyl)ethylamine, Formaldehyde |
| Catalyst/Reagent | Co, Pd, Pt, or Ni catalyst | NaBH₃CN, NaBH(OAc)₃, or Ti(O-iPr)₄/NaBH₄ | Formic Acid |
| Temperature | Elevated (e.g., 100-150°C) | Room Temperature to Moderate Heat | Elevated (e.g., 80-100°C) |
| Pressure | High (e.g., 100-150 bar H₂) | Atmospheric | Atmospheric |
| Key Feature | Direct amination using H₂ | High selectivity with specific hydrides | Avoids quaternary salt formation |
Kinetic and Thermodynamic Considerations
The kinetics and thermodynamics of these synthetic pathways dictate their feasibility and reaction rates. While specific quantitative data for this compound synthesis is not extensively published, general principles from analogous reactions apply.
Kinetics:
The rate of reductive amination is influenced by several factors. The reaction is critically dependent on pH; the rate of imine formation is typically fastest under weakly acidic conditions that facilitate the dehydration of the hemiaminal intermediate without excessive protonation of the amine reactant. rsc.org Computational studies have shown that solvents can play a key role; for instance, explicit water coordination can lower the activation barrier for the initial nucleophilic addition by 6–10 kcal/mol. rsc.orgrsc.org For catalytic variants, the specific catalyst and reaction conditions determine the rate-limiting step.
Thermodynamics:
The Eschweiler-Clarke reaction is rendered irreversible by thermodynamic factors. The reduction step, where formic acid donates a hydride, results in the formation of carbon dioxide gas. wikipedia.orgname-reaction.com The loss of this gaseous product from the reaction mixture provides a strong thermodynamic driving force, pushing the reaction to completion according to Le Châtelier's principle. This irreversibility ensures high yields of the tertiary amine product. wikipedia.org
Mechanisms of Action and Molecular Interactions
The interaction of this compound with biological systems is multifaceted, involving direct binding to receptors, potential modulation of enzymatic activities, and subsequent perturbation of neurotransmitter pathways.
Research into phenethylamine (B48288) derivatives indicates that they primarily interact with monoamine receptors. While specific binding data for this compound is not extensively detailed in the literature, the binding profiles of structurally related 4-alkoxy-substituted phenethylamines provide significant insights. These compounds typically exhibit moderate to high affinity for serotonin 5-HT2A receptors, with a preference over 5-HT1A and 5-HT2C receptors. frontiersin.orgnih.gov The N,N-dimethyl substitution on the ethylamine side chain is a critical feature influencing receptor affinity and selectivity.
Phenethylamines are also known to bind to the trace amine-associated receptor 1 (TAAR1), often more strongly than their amphetamine counterparts. frontiersin.orgnih.gov The interaction with TAAR1 is significant as this receptor plays a modulatory role in monoaminergic systems. The binding profile suggests that this compound likely acts as an agonist at these receptor sites, initiating downstream signaling cascades.
Below is a table summarizing the receptor binding affinities (Ki, in nM) of representative phenethylamine analogs at various monoamine receptors, illustrating the general binding characteristics of this chemical class.
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | TAAR1 |
| Analog A | 8–1700 | Higher than 5-HT2A | ≥ 2700 | 21–3300 |
| Analog B | 61–4400 | Higher than 5-HT2A | ≥ 2700 | 630–3100 |
| Data derived from studies on various 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and their amphetamine analogs. frontiersin.orgnih.gov |
The primary mechanism through which phenethylamines like this compound exert their effects is by modulating neurotransmitter systems, particularly the serotonergic system. nih.gov Agonism at 5-HT2A receptors is a hallmark of many psychoactive phenethylamines. nih.govnih.gov This interaction is believed to be responsible for many of the central nervous system effects observed with this class of compounds.
In addition to direct receptor agonism, these compounds can also affect monoamine transporters, although often with lower affinity compared to their receptor interactions. nih.gov By potentially inhibiting the reuptake of serotonin, dopamine, and norepinephrine, they can increase the synaptic concentration of these neurotransmitters, leading to enhanced neurotransmission. The collective impact of receptor activation and potential transporter inhibition results in a significant perturbation of the delicate balance of monoaminergic signaling in the brain. nih.gov
The serotonergic system is deeply implicated in the regulation of mood, emotion, and cognitive processes. nih.gov The 5-HT2A receptor, in particular, is densely expressed in cortical regions involved in higher-order cognitive functions and emotional processing. nih.gov By acting as an agonist at these receptors, this compound and related compounds can profoundly influence these functions.
Modulation of serotonergic pathways can impact mood states and emotional regulation. nih.gov The cognitive effects can manifest as alterations in perception, thought patterns, and working memory. The interaction with TAAR1 further contributes to these effects by modulating dopaminergic and serotonergic systems. frontiersin.org These interactions underscore the potential of this compound to serve as a tool for investigating the neurobiological underpinnings of mood and cognition. chemimpex.com
Modulation of Neurotransmitter Systems
Structure-Activity Relationships (SAR) and Structural Analogue Studies
The biological activity of phenethylamines is highly dependent on their chemical structure. SAR studies have elucidated the roles of different substituents on the aromatic ring and the ethylamine side chain. researchgate.net
The methoxy group (-OCH3) at the 4-position of the phenyl ring is a critical determinant of the pharmacological properties of this compound. This group significantly influences the molecule's lipophilicity (fat-solubility). Generally, increasing the lipophilicity of the substituent at the 4-position of 2,5-dimethoxyphenethylamines enhances the binding affinity for 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govnih.gov
The methoxy group is a relatively small and lipophilic substituent, which is often associated with potent agonist activity at serotonin 5-HT2 receptors. nih.gov This is in contrast to bulkier lipophilic substituents at the same position, which can sometimes confer antagonist properties. nih.gov The electronic properties of the methoxy group, being an electron-donating group, also influence the interaction with the receptor binding pocket. Studies on a range of 4-alkoxy-substituted phenethylamines have shown that extending the alkoxy chain generally increases binding affinities at 5-HT2A and 5-HT2C receptors, highlighting the importance of lipophilicity in this region of the molecule for receptor interaction. frontiersin.org
The table below illustrates the effect of modifying the 4-position substituent on the 5-HT2A receptor agonist potency for a series of 2,5-dimethoxyphenethylamine analogs.
| 4-Position Substituent | Relative 5-HT2A Agonist Potency |
| H | Weak |
| Br | Potent |
| I | Potent |
| CN | Unfavorable |
| CF3 | Very Potent |
| Data derived from SAR studies on related phenylpiperidine and 2C-X analogs. nih.gov |
This data suggests that a lipophilic, electron-withdrawing or halogen substituent at the 4-position is generally favorable for high agonist potency at the 5-HT2A receptor. The methoxy group in this compound contributes to a favorable lipophilic character for receptor binding.
Comparison with Structurally Similar Phenethylamine Derivatives (e.g., 3,4-Dimethoxyphenethylamine, 4-Methoxyphenethylamine)
The pharmacological profile of this compound is influenced by its specific structural features when compared to other phenethylamine derivatives. Key differences arise from the substitution pattern on the phenyl ring and the nature of the amino group. The two primary comparators are 4-Methoxyphenethylamine (O-Methyltyramine), its direct precursor lacking the N,N-dimethylation, and 3,4-Dimethoxyphenethylamine (DMPEA), which features an additional methoxy group on the aromatic ring.
Structurally, this compound is a tertiary amine, whereas both 4-Methoxyphenethylamine and 3,4-Dimethoxyphenethylamine are primary amines. nih.govsigmaaldrich.com This distinction significantly alters the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can affect its absorption, distribution, and ability to cross the blood-brain barrier. The presence of the two methyl groups on the nitrogen atom increases the steric bulk around the amine, which can influence its binding affinity and selectivity for various receptors and transporters compared to the less hindered primary amines.
In comparison to 4-Methoxyphenethylamine, the addition of the two methyl groups is the sole structural change. Early structure-activity relationship (SAR) studies on phenethylamines often indicated that N-alkylation with small substituents like methyl or ethyl groups could lead to compounds with significantly reduced activity. nih.gov The primary amine of 4-Methoxyphenethylamine is available for interactions, such as hydrogen bonding, that are altered by the tertiary nature of the dimethylamine moiety.
When compared to 3,4-Dimethoxyphenethylamine, the difference lies in the phenyl ring's methoxy substitution pattern. This compound possesses a single methoxy group at the para- (4-) position, while DMPEA has methoxy groups at both the meta- (3-) and para- (4-) positions. sigmaaldrich.com This additional methoxy group in DMPEA increases its molecular weight and can alter its electronic properties and interaction with biological targets. sigmaaldrich.com DMPEA itself has been shown to have a weak affinity for serotonin receptors. biomolther.org The specific positioning of substituents on the phenyl ring is a critical determinant of pharmacological activity within the phenethylamine class. wikipedia.org
Below is a comparative table of the key properties of these three compounds.
| Property | This compound | 4-Methoxyphenethylamine | 3,4-Dimethoxyphenethylamine |
| Synonym(s) | N,N-dimethyl-4-methoxyphenethylamine | O-Methyltyramine, 2-(4-Methoxyphenyl)ethylamine | DMPEA, Homoveratrylamine |
| Molecular Formula | C₁₁H₁₇NO chembk.com | C₉H₁₃NO sigmaaldrich.com | C₁₀H₁₅NO₂ biomolther.org |
| Molecular Weight | 179.26 g/mol chembk.com | 151.21 g/mol sigmaaldrich.com | 181.23 g/mol biomolther.org |
| Amine Type | Tertiary | Primary nih.gov | Primary nih.gov |
| Ring Substitution | 4-methoxy | 4-methoxy sigmaaldrich.com | 3,4-dimethoxy biomolther.org |
Modifications to Enhance or Alter Pharmacological Activity
The phenethylamine scaffold is a versatile template for chemical modification to enhance or alter pharmacological activity. wikipedia.org For this compound, modifications can be envisioned at three primary locations: the amino group, the ethyl sidechain, and the phenyl ring.
Toxicological Research and Safety Assessment of 2 4 Methoxyphenyl Ethyl Dimethylamine
Comparative Toxicology with Related Compounds
The toxicological profile of [2-(4-Methoxyphenyl)ethyl]dimethylamine can be contextualized by comparing it with its structural components and other related molecules.
Table 2: Comparative Toxicological Data of Related Compounds
| Compound | Structure | Key Toxicological/Pharmacological Finding | Reference |
|---|---|---|---|
| Dimethylamine (B145610) | (CH₃)₂NH | Ambiguous genotoxicity; positive in yeast with metabolic activation. No evidence of carcinogenicity in 2-year rodent studies. | |
| Aniline | C₆H₅NH₂ | Classified as "probably carcinogenic to humans (Group 2A)" by IARC. | |
| N,N-Dimethylphenethylamine | C₆H₅CH₂CH₂N(CH₃)₂ | Psychoactive compound interacting with neurotransmitter systems. | |
| 4-Methoxy-phencyclidine | C₁₈H₂₇NO | High-affinity ligand for the NMDA receptor, suggesting potential for psychoactive/dissociative effects. |
| Salidroside | C₁₄H₂₀O₇ | Analogue containing the 2-(4-methoxyphenyl)ethyl moiety exhibits neuroprotective effects against oxidative stress. | |
Environmental Toxicity and Fate Studies
Direct studies on the environmental impact of this compound are not publicly available. Predictions must be based on the behavior of structurally similar chemicals, such as N,N-diethyl-m-toluamide (DEET) and other aromatic amines.
Environmental Fate: The compound would likely enter the environment through wastewater treatment plant discharges. Based on its structure, it is expected to be moderately mobile in soil. The bioaccumulation potential is predicted to be low, as is the case with DEET. Degradation in surface waters and soil is expected to occur at a moderate to rapid rate under aerobic conditions, though degradation may be slow in anaerobic environments. Biodegradation, facilitated by microorganisms, is a likely degradation pathway.
Ecotoxicity: Aromatic amines can be toxic to aquatic organisms, with some species like the water flea (Daphnia magna) showing high sensitivity. The toxicity of amines to aquatic life can range widely. For example, acute LC50 (lethal concentration for 50% of organisms) values for various simple amines can range from a few mg/L to over 10,000 mg/L depending on the specific amine and the organism. The toxicity of aromatic amines is often higher than that of other polar narcotics. For DEET, acute effect concentrations for aquatic species range from 4 to 388 mg/L.
Table 3: Predicted Environmental Fate and Toxicity Profile
| Parameter | Prediction Based on Analogues (e.g., DEET, Aromatic Amines) | Reference |
|---|---|---|
| Primary Environmental Entry | Wastewater treatment plant effluent. | |
| Mobility in Soil | Moderately mobile. | |
| Biodegradation | Degrades at a moderate to rapid rate in aerobic environments; slower in anaerobic conditions. | |
| Bioaccumulation | Low potential. |
| Aquatic Toxicity | Potential for moderate to high toxicity, particularly to sensitive species like Daphnia magna. | |
Computational Predictions of Environmental Fate
In the absence of extensive experimental data, computational models, particularly Quantitative Structure-Activity Relationships (QSAR), are valuable tools for predicting the environmental fate of chemicals. nih.govecetoc.orgresearchgate.net These models use the molecular structure of a compound to estimate its physicochemical properties and predict its behavior in the environment.
Several key parameters related to environmental fate can be predicted using computational models:
Persistence: This refers to the length of time a chemical remains in the environment. Models can predict half-lives in different environmental compartments (air, water, soil, sediment). For a compound like this compound, models would consider factors like its susceptibility to microbial degradation and photolysis. Based on the expected biotic degradation, its persistence in soil and water is likely to be moderate.
Bioaccumulation: This is the tendency of a chemical to accumulate in living organisms. The octanol-water partition coefficient (Log Kow) is a key parameter used to predict bioaccumulation potential. A higher Log Kow suggests a greater likelihood of partitioning into fatty tissues. The structure of this compound, with its aromatic ring and alkyl groups, suggests a moderate Log Kow, and therefore a potential for some level of bioaccumulation.
Mobility: This describes the movement of a chemical in the environment. In soil, mobility is largely determined by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc indicates stronger adsorption to soil particles and lower mobility. The amine group in this compound can be protonated at environmental pH, which would increase its water solubility and potentially its mobility in soil.
Various software and web-based platforms are available for predicting the environmental fate of chemicals. nih.govresearchgate.netnih.gov These tools utilize large databases of experimental data to build their predictive models.
The table below outlines the types of predictions that can be made for this compound using computational models.
| Environmental Fate Parameter | Relevant Physicochemical Property | Predicted Behavior | Basis for Prediction |
| Persistence in Soil/Water | Biodegradation rate | Likely to be non-persistent to moderately persistent | Susceptibility to microbial degradation based on structural analogy to other aromatic amines. nih.govnih.gov |
| Persistence in Air | Atmospheric oxidation rate | Likely to be rapidly degraded | Reaction with hydroxyl radicals in the atmosphere is a common degradation pathway for volatile organic compounds. |
| Bioaccumulation Potential | Octanol-Water Partition Coefficient (Log Kow) | Low to moderate potential | The molecular structure suggests a balance between lipophilic (aromatic ring, alkyl groups) and hydrophilic (amine group) characteristics. |
| Mobility in Soil | Soil Organic Carbon-Water Partition Coefficient (Koc) | Moderate to high mobility | The potential for the amine group to be protonated increases water solubility and reduces adsorption to soil organic matter. |
It is important to note that these computational predictions provide estimates and should be supported by experimental data for a definitive assessment of the environmental fate of this compound.
Advanced Analytical Methodologies for 2 4 Methoxyphenyl Ethyl Dimethylamine
Chromatographic Techniques for Characterization and Quantification
Chromatography is fundamental to the separation of [2-(4-Methoxyphenyl)ethyl]dimethylamine from complex mixtures, enabling its subsequent identification and quantification. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A common approach involves using a reversed-phase column, such as an octadecylsilyl (ODS) or C18 column, for separation. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Detection is often achieved using a UV detector, as the methoxyphenyl group in the molecule provides a chromophore that absorbs ultraviolet light. nih.gov The analysis is performed by monitoring the absorbance at a specific wavelength, often around 254 nm or 280 nm, to quantify the compound based on a calibration curve. nih.govnih.gov For instances where higher sensitivity is required or when analyzing matrices with significant interference, pre-column or post-column derivatization can be employed. researchgate.netnih.gov Reagents such as o-phthalaldehyde (B127526) or 4-(diethylamino)benzaldehyde (B91989) can react with the amine functional group to yield a derivative with a much stronger UV absorbance or fluorescence, thereby lowering the limit of detection. nih.govresearchgate.net
Table 1: Typical HPLC-UV Parameters for Amine Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% TFA) nih.gov | Elution of the analyte from the column. |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 205, 210, 254, or 280 nm nih.gov | Quantification based on light absorbance by the analyte's chromophore. |
| Injection Volume | 10-50 µL | Introduction of the sample into the HPLC system. |
| Derivatizing Agent | o-phthalaldehyde (OPA), Dansyl chloride nih.govnih.govresearchgate.net | (Optional) To enhance detection sensitivity for trace analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While phenethylamines can be analyzed directly, their polar amine groups can lead to poor peak shapes (tailing) due to interactions with the stationary phase of the GC column. jfda-online.com To overcome this and to improve chromatographic performance and volatility, this compound is often converted into a less polar, more volatile derivative prior to analysis. jfda-online.comresearchgate.net
A common derivatization strategy is acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govnih.gov This process replaces the active hydrogen on a primary or secondary amine with a perfluoroacyl group, reducing the compound's polarity and improving its chromatographic behavior. nih.gov These fluorinated derivatives are also highly electronegative, which can enhance sensitivity in certain MS detection modes. jfda-online.com The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar dimethylpolysiloxane phase) before entering the mass spectrometer for identification. nih.govnih.gov
In any chromatographic method, the retention time—the time it takes for a compound to travel from the injector to the detector—is a key characteristic used for preliminary identification. Under a specific set of constant conditions (e.g., column type, mobile phase composition, flow rate, and temperature), a given compound will have a reproducible retention time.
However, retention time alone is not sufficient for unambiguous identification, as different compounds may co-elute. Therefore, it is coupled with a spectral signature. In HPLC with a Diode Array Detector (DAD), a full UV-Vis spectrum is collected, providing information about the compound's chromophore. In GC-MS, the mass spectrometer provides a mass spectrum, which details the mass-to-charge ratio of the parent molecule and its fragmentation products. nih.gov The combination of a specific retention time with a unique mass spectrum provides a very high degree of confidence in the identification of this compound.
Spectroscopic Characterization (Excluding Basic Compound Identification)
Beyond simple identification, advanced spectroscopic techniques provide a detailed understanding of the molecular structure and bonding of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and chemical environment of each atom, while Infrared (IR) spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a definitive chemical fingerprint of the compound.
The ¹H NMR spectrum is characterized by distinct signals for each type of proton. The para-substituted aromatic ring gives rise to a classic A'A'B'B' splitting pattern, appearing as two distinct doublets. The ethyl bridge protons (-CH₂-CH₂-) typically appear as two triplets due to coupling with each other. The methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) groups are highly characteristic, each appearing as a sharp singlet due to the absence of adjacent protons. The integration of these signals corresponds to the number of protons in each group (4H for aromatic, 4H for the ethyl chain, 3H for methoxy, and 6H for dimethylamino).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, nine distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment; for example, the aromatic carbon bonded to the electronegative oxygen atom appears significantly downfield, while the carbons of the methyl groups in the dimethylamino moiety appear far upfield.
Table 6.3.1.1: Characteristic ¹H NMR Data for this compound
| Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Ha) | ~ 7.10 | Doublet | 2H |
| Aromatic Protons (Hb) | ~ 6.85 | Doublet | 2H |
| -O-CH₃ | ~ 3.79 | Singlet | 3H |
| Ar-CH₂- | ~ 2.75 | Triplet | 2H |
| -CH₂-N- | ~ 2.50 | Triplet | 2H |
| -N(CH₃)₂ | ~ 2.25 | Singlet | 6H |
Table 6.3.1.2: Characteristic ¹³C NMR Data for this compound
| Assignment | Expected Chemical Shift (δ) [ppm] |
|---|---|
| Aromatic C-O | ~ 158.0 |
| Aromatic C-C (ipso) | ~ 131.5 |
| Aromatic CH (Ca) | ~ 129.8 |
| Aromatic CH (Cb) | ~ 113.9 |
| -CH₂-N- | ~ 60.5 |
| -O-CH₃ | ~ 55.2 |
| -N(CH₃)₂ | ~ 45.4 |
| Ar-CH₂- | ~ 32.5 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key absorptions include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (typically just below 3000 cm⁻¹). The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1610-1450 cm⁻¹ region. A very strong and distinct band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group) is expected around 1245 cm⁻¹. The C-N stretching of the tertiary amine is typically found in the 1250-1020 cm⁻¹ region, often overlapping with other signals.
Table 6.3.2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3000 | C-H Stretch | Aromatic Ring |
| 2990-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~ 1245 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
| ~ 1175 | In-plane C-H Bend | Aromatic Ring |
| ~ 1035 | Symmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |
| ~ 825 | Out-of-plane C-H Bend | 1,4-disubstituted (para) Aromatic Ring |
Computational Chemistry and Molecular Modeling of 2 4 Methoxyphenyl Ethyl Dimethylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. For [2-(4-Methoxyphenyl)ethyl]dimethylamine, DFT calculations can be employed to determine a variety of molecular properties.
The process typically begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Further calculations can yield electronic properties like dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for instance, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
Illustrative Data Table for Molecular Properties (Hypothetical DFT Calculation Results)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| C1-C2 Bond Length | Value | Ångström (Å) |
Note: The table above is illustrative. Specific values for this compound require dedicated DFT calculations which are not available in the public literature.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has lower kinetic stability, and is generally more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity.
From the HOMO and LUMO energy values, global reactivity descriptors can be calculated:
Electronegativity (χ): χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η): η = (ELUMO - EHOMO)/2
Chemical Softness (S): S = 1/η
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors help in quantifying the molecule's reactivity profile. For this compound, the methoxy (B1213986) and dimethylamine (B145610) groups are expected to influence the electron density distribution and thus the energies of the frontier orbitals.
Illustrative Data Table for Reactivity Descriptors (Hypothetical)
| Parameter | Value | Unit |
|---|---|---|
| EHOMO | Value | eV |
| ELUMO | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
| Chemical Hardness (η) | Value | eV |
Note: This table represents hypothetical data. Actual values for this compound are not currently found in published research.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can reveal the most stable conformations, the energy barriers between them, and the timescale of conformational changes. This is crucial for understanding how the molecule might interact with biological targets like receptors or enzymes, as its shape dictates its binding affinity.
Furthermore, MD simulations can be used to study the interactions between this compound and its environment, such as a solvent (e.g., water) or a lipid bilayer, providing insights into its solubility and membrane permeability.
In Silico Predictions of Biological Activity and ADMET Properties
Computational methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic profile of compounds, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Predictive modeling for biological activity often involves techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.
Molecular Docking simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor or enzyme. The goal is to predict the preferred binding orientation and affinity of the ligand to the target. This information can suggest potential biological targets for the compound and elucidate its mechanism of action at a molecular level.
QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. By analyzing the physicochemical properties (descriptors) of molecules, QSAR can predict the activity of new, untested compounds like this compound, provided that data for structurally related compounds exists.
Computational Toxicology aims to predict the potential toxicity of chemical substances using computational models. These models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity, based on the molecule's structure and physicochemical properties. This allows for the early identification of potentially harmful compounds without the need for extensive experimental testing.
Illustrative Data Table for Predicted ADMET Properties (Hypothetical)
| ADMET Property | Predicted Value/Classification |
|---|---|
| Water Solubility | e.g., Moderately Soluble |
| Blood-Brain Barrier Permeability | e.g., High |
| CYP450 2D6 Inhibition | e.g., Inhibitor |
| AMES Mutagenicity | e.g., Non-mutagen |
Note: The data presented is for illustrative purposes only. Specific ADMET predictions for this compound require specialized software and are not available in the cited literature.
Structure-Based Drug Design Principles (for related compounds)
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging three-dimensional structural information of biological targets to design and optimize ligands. This rational approach aims to understand the intricate molecular interactions between a drug candidate and its receptor, thereby guiding the design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. For compounds structurally related to this compound], particularly those within the arylcyclohexylamine and phenethylamine (B48288) classes, SBDD principles are instrumental in elucidating their pharmacological activity.
The primary molecular target for many psychoactive arylcyclohexylamines, such as analogs of phencyclidine (PCP) and ketamine, is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. plos.orgplos.org These compounds act as non-competitive antagonists, binding to a specific site located within the receptor's ion channel, often referred to as the PCP-binding site. nih.gov Computational modeling and SBDD are employed to explore the precise binding modes and structure-activity relationships (SAR) of these ligands.
Molecular docking studies are a key component of SBDD, computationally predicting the preferred orientation of a ligand when bound to a receptor. For arylcyclohexylamine derivatives, docking simulations help to identify the key amino acid residues within the NMDA receptor channel that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the ligand. These simulations can explain differences in binding affinity among analogs. For instance, the position and nature of substituents on the aromatic ring and the amine are critical determinants of binding affinity.
A pertinent example is the study of methoxy-substituted PCP analogs. Research has shown that compounds like 3-methoxyphencyclidine (3-MeO-PCP) and 4-methoxyphencyclidine (4-MeO-PCP) are high-affinity ligands for the NMDA receptor. nih.gov 3-MeO-PCP, in particular, demonstrates a very high affinity, with a Ki of 20 nM, making it one of the most potent NMDA antagonists known. plos.orgplos.org This high affinity is attributed to specific favorable interactions of the methoxy group within the binding pocket. In contrast, the related compound methoxetamine, which also features a methoxy group but on a different scaffold, has a comparatively lower affinity for the NMDA receptor. plos.orgplos.org
Pharmacophore modeling is another vital computational technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that a molecule must possess to bind to a specific receptor. For NMDA receptor antagonists, a common pharmacophore model includes an aromatic center, a hydrophobic group (the cyclohexane (B81311) ring), and a protonated amine. This model helps in screening large virtual libraries of compounds to identify new potential ligands and in guiding the modification of existing scaffolds to improve binding affinity.
The data gathered from radioligand binding assays, often correlated with computational models, provides the quantitative foundation for SBDD. By comparing the binding affinities (Ki values) of a series of related compounds, researchers can establish robust SAR. This information is critical for designing new molecules with desired pharmacological properties, whether for use as research tools or as potential therapeutic agents.
Interactive Data Table: Binding Affinities of Related Compounds
The following table summarizes the binding affinities (Ki, in nM) of several compounds related to the arylcyclohexylamine class at the NMDA receptor and other relevant molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) |
| Methoxetamine (MXE) | NMDA (PCP Site) | 259 |
| Phencyclidine (PCP) | NMDA (PCP Site) | 59 |
| Ketamine | NMDA (PCP Site) | 659 |
| 3-MeO-PCP | NMDA (PCP Site) | 20 |
| MK-801 (Dizocilpine) | NMDA (PCP Site) | 5.7 |
Data sourced from radioligand binding assays as reported in scientific literature. plos.orgplos.orgnih.gov
Applications of 2 4 Methoxyphenyl Ethyl Dimethylamine in Scientific Research
Building Block in Complex Organic Molecule Synthesis
In the field of organic chemistry, [2-(4-Methoxyphenyl)ethyl]dimethylamine is recognized as a useful building block or intermediate in the synthesis of more complex molecules. wikipedia.org Its structure contains multiple reactive sites that can be targeted for chemical modification. The dimethylamino group provides a basic nitrogen center, while the aromatic ring can undergo various electrophilic substitution reactions. This versatility allows chemists to incorporate the 4-methoxyphenethyl scaffold into larger molecular frameworks.
The compound is frequently utilized as a raw material or intermediate for synthesizing a range of organic compounds, including pharmaceuticals and dyes. wikipedia.org Its utility as a synthetic precursor is a foundational aspect of its application in medicinal and materials chemistry.
Research in Neurochemistry and Drug Development
The primary and most well-documented application of this compound is in the realm of neurochemistry and pharmaceutical development, particularly concerning drugs that act on the central nervous system.
This compound is a known impurity and a key intermediate related to the synthesis of Venlafaxine. wikipedia.orgchemicalbook.compharmaffiliates.com Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, generalized anxiety disorder, and other mood disorders. newdrugapprovals.org
In several synthetic routes for Venlafaxine, precursor molecules are subjected to a series of reactions, including methylation steps, to arrive at the final active pharmaceutical ingredient. For instance, a common strategy involves the N-methylation of a primary or secondary amine precursor to introduce the dimethylamino group characteristic of Venlafaxine. newdrugapprovals.orggoogle.com The title compound, also known by the synonym "Descyclohexanol Venlafaxine," represents the core structure of Venlafaxine absent the cyclohexanol ring, highlighting its direct structural relationship and role as a critical precursor or reference compound in the manufacturing and quality control of this important antidepressant. pharmaffiliates.com
The structural motif of phenethylamine (B48288) is a cornerstone in the design of neurologically active compounds due to its resemblance to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. This compound belongs to this class and serves as a scaffold for developing novel therapeutic agents. Its derivatives are investigated for their potential to modulate the activity of various receptors and transporters in the brain, making them valuable in the development of treatments for neurological disorders. The synthesis of Venlafaxine is a prime example of its application in creating drugs for mental health conditions. wikipedia.org
Role in Biochemical Research and Neurotransmitter Systems Studies
The similarity of phenethylamines to monoamine neurotransmitters makes them useful tools for studying the enzymes and receptors that govern neurotransmission. Research has shown that 4-methoxyphenethylamine and its N-methylated homologs, which include this compound, act as inhibitors of monoamine oxidase (MAO). nih.gov
MAO is a critical enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, the concentration of these neurotransmitters in the synaptic cleft can be increased. The study demonstrated that while some derivatives showed selectivity, 4-methoxyphenethylamine and its N-methylated versions inhibited the MAO-catalyzed breakdown of both tyramine and tryptamine, indicating a broad-spectrum inhibitory activity. nih.gov This property makes the compound a subject of interest in biochemical research aimed at understanding the regulation of neurotransmitter levels and for investigating the mechanism of MAO inhibitors.
Applications in Material Science
While the primary applications of this compound are in the pharmaceutical and biochemical fields, its chemical structure suggests potential utility as a building block in material science. Amines are widely used as monomers or curing agents in the synthesis of polymers such as polyamides and polyimides. For example, the related primary amine, 4-Methoxyphenethylamine, has been used in the synthesis of organopolyphosphazenes, a class of hybrid inorganic-organic polymers.
The presence of the amine group in this compound allows for its potential incorporation into polymer chains or for its use in modifying the surfaces of materials. However, specific, large-scale, or widely documented applications of this compound itself in the synthesis of advanced materials are not extensively reported in the scientific literature.
Potential in Agricultural Chemistry
In the field of agricultural chemistry, the development of new pesticides and herbicides often involves the synthesis and screening of large libraries of organic molecules. The phenethylamine scaffold is present in some classes of agrochemicals. Secondary amines, a class to which the title compound belongs, are important starting materials for the synthesis of various agrochemicals.
Utility as a Reagent in Analytical Chemistry
The primary role of this compound in analytical chemistry appears to be as a reference material or analytical standard. nih.govsynthinkchemicals.com It is listed as an impurity of the antidepressant drug Venlafaxine and is used for identification and quantification purposes in quality control and pharmaceutical analysis. nih.gov In this context, a pure sample of this compound serves as a standard to compare against, ensuring the accuracy and reliability of analytical methods for Venlafaxine and its related substances.
The utility of a compound as an internal standard in quantitative analysis is another potential application in analytical chemistry. nih.gov An internal standard is a compound added in a constant amount to samples, the calibration standards, and blanks. It is used in chromatography and other analytical methods to correct for the loss of analyte during sample preparation and analysis. For a compound to be a good internal standard, it should be similar in chemical structure and properties to the analyte but not present in the original sample. While this compound's structure is related to other phenethylamines, there is no specific literature found that documents its use as an internal standard in published analytical methods.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H17NO | nih.gov |
| Molecular Weight | 179.26 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 775-33-7 | nih.gov |
| Boiling Point | Not specified | |
| Solubility | Soluble in water and organic solvents like ethanol |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing [2-(4-Methoxyphenyl)ethyl]dimethylamine in synthetic mixtures?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used, as the compound's aromatic and amine groups provide distinct retention times and spectral signatures. Calibration standards should be prepared in inert solvents (e.g., acetonitrile) to avoid interactions. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, but derivatization (e.g., silylation) may be required due to the compound's polarity .
Q. How does the position of the methoxy group on the phenyl ring influence synthetic yields of this compound?
- Methodology : Comparative studies of ortho-, meta-, and para-methoxy analogs reveal that the para position (4-methoxy) enhances steric accessibility during alkylation reactions. For example, in reductive amination protocols, the para-substituted precursor achieves ~85% yield vs. <60% for ortho analogs. Solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., Pd/C vs. Raney Ni) further optimize yields .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use fume hoods for synthesis and purification steps to minimize inhalation risks. Personal protective equipment (PPE) must include nitrile gloves and safety goggles, as the compound can cause skin/eye irritation (H315, H319 per GHS). Emergency procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound in neurotransmitter studies be resolved?
- Methodology : Contradictions often arise from assay-specific conditions. For receptor-binding studies:
- Validate selectivity via competitive binding assays (e.g., against serotonin 5-HT2A vs. dopamine D2 receptors).
- Control for metabolic stability using liver microsomes to assess if active metabolites contribute to observed effects.
- Cross-reference findings with structurally related compounds (e.g., Venlafaxine intermediates) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the environmental fate of this compound and its degradation products?
- Methodology :
- Use density functional theory (DFT) to model hydrolysis pathways under varying pH conditions. The methoxy group increases susceptibility to photodegradation; simulate UV-Vis spectra to identify reactive intermediates.
- Pair with high-resolution mass spectrometry (HRMS) in environmental samples to detect predicted byproducts (e.g., demethylated derivatives) .
Q. How do impurities in this compound impact its pharmacological profiling?
- Methodology :
- Identify common synthesis-derived impurities (e.g., N-oxide byproducts) using LC-MS/MS with electrospray ionization (ESI+).
- Assess biological activity via in vitro cytotoxicity assays (e.g., HEK293 cell viability) at impurity concentrations ≥0.1% w/w.
- Compare impurity profiles across batches using orthogonal methods (HPLC, NMR) to ensure reproducibility .
Key Research Gaps
- Mechanistic Insights : Limited data on cytochrome P450 interactions for metabolic profiling.
- Ecotoxicity : No longitudinal studies on aquatic bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
